4-Chloro-6-methylpyrimidine-2-carboxamide
Description
4-Chloro-6-methylpyrimidine-2-carboxamide (CAS: 98142-20-2; molecular formula: C₆H₆ClN₃O) is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a carboxamide functional group at position 2. This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and agrochemical research due to its structural versatility . Pyrimidine derivatives are renowned for their roles as intermediates in drug synthesis, particularly in antiviral and pesticidal agents, owing to their ability to participate in hydrogen bonding and π-stacking interactions .
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-chloro-6-methylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-4(7)10-6(9-3)5(8)11/h2H,1H3,(H2,8,11) |
InChI Key |
XHGBTUNWRCHWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2-carboxamide typically involves the chlorination of 6-methylpyrimidine-2-carboxamide. One common method includes the reaction of 6-methylpyrimidine-2-carboxamide with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyrimidine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The chlorine and carboxamide groups play a crucial role in binding to the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
A systematic comparison with structurally related compounds highlights the influence of substituent groups and their positions on physicochemical properties and applications.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs of 4-Chloro-6-methylpyrimidine-2-carboxamide
Key Comparative Findings
Substituent Effects on Reactivity and Solubility :
- The carboxamide group in this compound provides hydrogen-bonding capability, enhancing its suitability as a pharmacophore. In contrast, the carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) increases solubility in polar solvents but reduces stability under acidic conditions .
- Methoxy-substituted analogs (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) exhibit higher lipophilicity compared to methyl-substituted derivatives, favoring membrane permeability in drug design .
Crystallographic and Interaction Profiles :
- 4-Chloro-6-methoxypyrimidin-2-amine forms robust hydrogen-bonded networks with succinic acid (R₂²(8) and R₆⁶(34) motifs), a property critical for co-crystal engineering to modulate drug release kinetics .
- Trifluoromethyl-substituted derivatives (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) exhibit enhanced thermal stability and resistance to enzymatic degradation, making them ideal for pesticidal formulations .
Biological and Industrial Applications :
- This compound’s carboxamide group is a key functional moiety in kinase inhibitors, whereas 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS: 88474-31-1) is leveraged in antiviral agent synthesis due to its amine group .
- Pyrimidines with fluorine or trifluoromethyl groups (e.g., 4-chloro-5-fluoro-2-methylpyridine) are prioritized in agrochemicals for their environmental persistence and target specificity .
Biological Activity
4-Chloro-6-methylpyrimidine-2-carboxamide is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is , with a molecular weight of approximately 174.6 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro and methyl substituents on the pyrimidine ring enhance its binding affinity to various enzymes and receptors involved in cellular signaling pathways. Notably, the compound has shown inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity . In preclinical studies involving BALB/c nude mice inoculated with MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant inhibition of tumor growth and metastasis compared to control groups . The pharmacodynamic effects observed suggest that this compound may serve as a candidate for further development in cancer therapeutics.
Case Study: Tumor Growth Inhibition
A study evaluated the effect of this compound on tumor growth in mice:
- Model : BALB/c nude mice with MDA-MB-231 cells.
- Dosage : Administered at concentrations of 10, 20, and 40 mg/kg.
- Results :
- At 40 mg/kg, a reduction in tumor volume by approximately 70% was observed.
- Histological analysis revealed decreased cellular proliferation markers.
Toxicity Profile
Toxicological assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for potential therapeutic use .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. The presence of halogen substitutions, such as chlorine at the 4-position, significantly increases the compound's potency against various biological targets.
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
